molecular formula C20H15N3O3S2 B2411368 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide CAS No. 886959-99-5

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide

Cat. No.: B2411368
CAS No.: 886959-99-5
M. Wt: 409.48
InChI Key: FANFFUMMTGCWEZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a nitrobenzamide group

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide can be compared with other benzothiazole and thiophene derivatives. Similar compounds include:

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitrobenzamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-14-8-4-6-10-16(14)28-19)22-18(24)13-7-3-5-9-15(13)23(25)26/h3-10H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANFFUMMTGCWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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